molecular formula C10H11BrO B2846403 2-(Allyloxy)benzyl Bromide CAS No. 319918-15-5

2-(Allyloxy)benzyl Bromide

Cat. No. B2846403
CAS RN: 319918-15-5
M. Wt: 227.101
InChI Key: FVGKNGMMYQMREC-UHFFFAOYSA-N
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Description

2-(Allyloxy)benzyl Bromide is a chemical compound with the CAS Number: 319918-15-5 . Its IUPAC name is 1-(allyloxy)-2-(bromomethyl)benzene . It has a molecular weight of 227.1 and is typically stored in a refrigerator . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 2-(Allyloxy)benzyl Bromide involves a radical chain mechanism . This process starts with the homolytic cleavage of bromine molecules by light to produce bromine radicals . One bromine radical removes an allylic hydrogen of the alkene molecule, generating a radical intermediate that is stabilized by resonance . This intermediate radical then reacts with a Br2 molecule to generate the allylic bromide product and regenerate the bromine radical .


Molecular Structure Analysis

The InChI code for 2-(Allyloxy)benzyl Bromide is 1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

2-(Allyloxy)benzyl Bromide is a solid at room temperature . It has a molecular weight of 227.1 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Enantioselective Reactions

  • Asymmetric Michael Reactions : 2-(Allyloxy)benzyl Bromide has been used as an effective organocatalyst in asymmetric Michael reactions. These reactions involve thiols and various α,β-unsaturated compounds to produce optically active sulphides with high enantiomeric excess (91–100% ee) and yields (up to >98%) (Kalaria, Avalani, & Raval, 2016).

Cross-Coupling Reactions

  • Selective Stille Cross-Coupling : The compound has been involved in the Stille cross-coupling of benzylic and allylic bromides using a specific palladium precatalyst. This process did not require additional solvents or ligands, highlighting its efficiency and selectivity (Crawforth, Fairlamb, & Taylor, 2004).

Bond Dissociation Studies

  • C-Br Bond Dissociation Energy : Research on the pyrolysis of organic bromides, including 2-(Allyloxy)benzyl Bromide, has been conducted to determine the C-Br bond dissociation energies. This is important for understanding the mechanisms of decomposition and reactivity of these compounds (Szwarc, Ghosh, & Sehon, 1950).

Photochemical Reactions

  • Photostimulated Reactions : Studies have shown the use of 2-(Allyloxy)benzyl Bromide in photostimulated reactions to produce various reduced and cyclized products. This demonstrates its potential in photochemistry and organic synthesis (Vaillard, Postigo, & Rossi, 2004).

Synthesis of Conjugated Imines

  • Synthesis of Conjugated Imines : The compound has been used in the presence of indium(I) iodide under sonication for the synthesis of conjugated imines, involving exclusive addition of the allyl/benzyl group to the C N moiety (Ranu & Das, 2004).

Reductive Radical Cyclization

  • Radical Cyclization Reactions : 2-(Allyloxy)benzyl Bromide has been utilized in reductive radical cyclization reactions under single-electron-transfer processes. This is significant for the synthesis of various organic compounds (Li et al., 2016).

Safety and Hazards

The safety information for 2-(Allyloxy)benzyl Bromide includes several hazard statements . These include H302, H315, H319, and H335 . The compound is also associated with several precautionary statements, including P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

1-(bromomethyl)-2-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGKNGMMYQMREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyloxy)benzyl Bromide

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